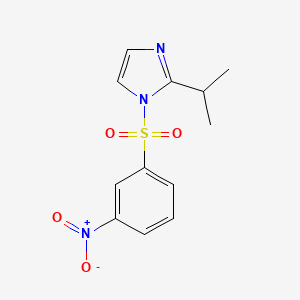

2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Isopropyl-1-(3-nitro-benzenesulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of nitroimidazoles. This compound has garnered attention due to its significant biological activity, particularly in antimicrobial and anticancer research. The structural formula for this compound is C₁₃H₁₅N₃O₃S, characterized by an imidazole ring substituted with an isopropyl group and a 3-nitro-benzenesulfonyl moiety. The presence of the nitro group is essential for its biological efficacy, as it facilitates the generation of reactive oxygen species upon reduction, which plays a crucial role in its mechanism of action.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. Similar compounds within the nitroimidazole class have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action typically involves the generation of reactive intermediates that can disrupt cellular functions in bacteria.

Comparative Antimicrobial Efficacy

| Compound Name | Target Bacteria | Mechanism of Action |

|---|---|---|

| This compound | Mycobacterium tuberculosis | Generation of reactive oxygen species |

| Metronidazole | Anaerobic bacteria | Disruption of DNA synthesis |

| Tinidazole | Protozoal infections | Inhibition of nucleic acid synthesis |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies suggest that it may interact with enzymes involved in metabolic pathways, potentially leading to the inhibition or modulation of these pathways. For instance, related nitroimidazoles have been observed to disrupt electron transport chains in cancer cells, leading to apoptosis.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against M. tuberculosis . Results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound, suggesting a dose-dependent response.

- Anticancer Mechanism Investigation : Another study explored the anticancer mechanisms of related nitroimidazoles and found that they could induce cell cycle arrest and apoptosis in tumor cells through oxidative stress pathways.

Synthesis and Structural Insights

The synthesis of this compound typically involves treating 2-isopropylimidazole with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction facilitates nucleophilic attack on the sulfonyl chloride, leading to the formation of the desired product.

Structural Features

The unique structural features contribute significantly to its biological activity:

- Imidazole Ring : Provides basicity and potential for protonation.

- Nitro Group : Essential for bioactivation and generation of reactive species.

- Sulfonamide Moiety : Enhances solubility and reactivity.

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)sulfonyl-2-propan-2-ylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-9(2)12-13-6-7-14(12)20(18,19)11-5-3-4-10(8-11)15(16)17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDBWJCKUIJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.